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Compound of Interest

Compound Name: Ipabc

Cat. No.: B011962

Audience: This document is intended for researchers, scientists, and drug development
professionals involved in the study of iron-sulfur [Fe-S] cluster biogenesis, ATPase enzymology,
and related therapeutic areas.

Introduction:

ApbC is a homodimeric ATPase that plays a crucial role in the biogenesis of iron-sulfur ([Fe-S])
clusters. It functions as a scaffold protein, binding and transferring a [4Fe-4S] cluster to
recipient apoproteins. The study of ApbC is critical for understanding the intricate mechanisms
of [Fe-S] cluster assembly and its role in cellular metabolism. This application note provides a
detailed protocol for the expression and purification of recombinant ApbC protein from
Escherichia coli using an N-terminal hexahistidine tag (His-tag) and immobilized metal affinity
chromatography (IMAC). Additionally, a protocol for assessing the ATPase activity of the
purified protein is included.

Data Presentation
Table 1: Expected Yield and Purity of Recombinant ApbhC
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Parameter

Expected Value

Notes

Expression System

E. coli BL21(DE3) or similar

strains

The pET vector system with a
T7 promoter is recommended

for high-level expression.

Single-step purification is often

o Ni-NTA Affinity - ) ]
Purification Method sufficient to achieve high
Chromatography )
purity.
) As determined by SDS-PAGE
Purity >95% ]
analysis.
Protein yield is highly
dependent on the specific
) ) construct, expression
] Variable (typically 1-10 mg/L of -
Yield conditions, and the nature of

culture)

the target protein. Optimization
may be required to achieve

higher yields.

Table 2: Buffer Compositions for His-tagged ApbC

Purification
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Buffer Type Composition pH Notes
50 mM Tris-HCI, 300 PMSF and lysozyme
mM NaCl, 10 mM should be added fresh
Lysis Buffer Imidazole, 1 mM 8.0 before use. Sonication
PMSF, 1 mg/mL is recommended to
Lysozyme ensure complete lysis.
_ This buffer helps to
50 mM Tris-HCI, 300
remove non-
Wash Buffer 1 mM NacCl, 20 mM 8.0 -
. specifically bound
Imidazole )
proteins.
50 mM Tris-HCI, 300 A higher imidazole
Wash Buffer 2 mM NaCl, 50 mM 8.0 concentration for a
Imidazole more stringent wash.
High imidazole
concentration
50 mM Tris-HCI, 300 competes with the
Elution Buffer mM NacCl, 250 mM 8.0 His-tag for binding to

Imidazole

the Ni-NTA resin, thus
eluting the target

protein.

Dialysis Buffer

50 mM Tris-HCI, 150
mM NaCl, 1 mM DTT

Used to remove
imidazole and for
protein storage. DTT
is included to maintain
a reducing

environment.

Table 3: Reagents for ATPase Activity Assay
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Reagent Composition Storage

100 mM HEPES, 500 mM KClI,
Assay Buffer (5X) 4°C
50 mM MgClz, 5 mM DTT

100 mM ATP in nuclease-free
ATP Stock (100 mM) -20°C
water, pH 7.0

0.045% Malachite Green in

Malachite Green Reagent A Room Temperature
water
) 4.2% Ammonium Molybdate in
Malachite Green Reagent B Room Temperature
4 M HCI
Phosphate Standard (1 M) 1 M KH2POa in water Room Temperature

Experimental Protocols

Protocol 1: Expression of Recombinant His-tagged
ApbC in E. coli

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pET-
based expression vector containing the ApbC gene with an N-terminal 6xHis-tag. Plate the
transformed cells on LB agar plates containing the appropriate antibiotic and incubate
overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding
antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter
culture. Grow at 37°C with shaking until the optical density at 600 nm (ODsoo) reaches 0.6-
0.8.

Induction: Induce protein expression by adding Isopropyl B-D-1-thiogalactopyranoside
(IPTG) to a final concentration of 0.5-1 mM.

Expression: Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C with
shaking. Lower temperatures can improve protein solubility.
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e Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard
the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Recombinant His-tagged
ApbC

o Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original
culture.

e Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use 10-second
bursts with 20-second cooling intervals for a total of 5-10 minutes of sonication time, or until
the lysate is no longer viscous.

« Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
Carefully collect the supernatant, which contains the soluble His-tagged ApbC protein.

e Column Preparation: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis
Buffer (without lysozyme and PMSF).

» Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. This can be done by
gravity flow or using a peristaltic pump at a slow flow rate (e.g., 1 mL/min).

e Washing:

o Wash the column with 10-15 column volumes of Wash Buffer 1 to remove loosely bound
contaminants.

o Follow with a wash of 5-10 column volumes of Wash Buffer 2 to remove more tightly
bound non-specific proteins.

o Elution: Elute the His-tagged ApbC protein with 5-10 column volumes of Elution Buffer.
Collect 1 mL fractions.

¢ Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions
containing the purified ApbC protein. Pool the purest fractions.
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 Dialysis: Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove
imidazole. Change the buffer at least once.

o Concentration and Storage: Concentrate the purified protein using a centrifugal filter device if
necessary. Determine the protein concentration using a Bradford assay or by measuring
absorbance at 280 nm. Aliguot the purified protein and store at -80°C.

Protocol 3: ATPase Activity Assay

This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from
ATP hydrolysis using a malachite green-based reagent.

Standard Curve: Prepare a phosphate standard curve ranging from 0 to 100 uM of Pi using
the Phosphate Standard.

e Reaction Setup:

o In a 96-well plate, prepare the reaction mixture by adding 1X Assay Buffer, the purified
ApbC protein (e.g., 1-5 uM final concentration), and water to a final volume of 90 L.

o Prepare a negative control with no enzyme.

« Initiate Reaction: Start the reaction by adding 10 puL of 20 mM ATP (for a final concentration
of 1 mM).

 Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The incubation
time should be optimized to ensure the reaction is in the linear range.

» Stop Reaction and Color Development:

o Prepare the Malachite Green working solution by mixing 100 parts of Reagent A with 25
parts of Reagent B. This solution must be used within 30 minutes.

o Stop the reaction by adding 50 pL of the Malachite Green working solution to each well.

o Read Absorbance: After a 15-minute incubation at room temperature for color development,
measure the absorbance at 620 nm using a microplate reader.
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e Calculation: Determine the amount of Pi released in each sample by comparing the
absorbance to the phosphate standard curve. Calculate the specific activity of the enzyme
(e.g., in nmol Pi/min/mg of protein).

Visualizations
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Caption: Experimental workflow for recombinant ApbC protein purification and analysis.
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» To cite this document: BenchChem. [Purifying Recombinant ApbC Protein: An Application
Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011962#how-to-purify-recombinant-apbc-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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